![molecular formula C36H30O16 B3028152 Salvianolic acid Y CAS No. 1638738-76-7](/img/structure/B3028152.png)
Salvianolic acid Y
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salvianolic acid Y is a phenolic acid with the same planar structure as Salvianolic acid B . It is one of the most abundant water-soluble compounds extracted from Radix Salvia miltiorrhiza (Danshen) . It has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . Salvianolic acid Y has been shown to rescue cell injury caused by H2O2 .
Molecular Structure Analysis
The molecular formula of Salvianolic acid Y is C36H30O16 . It has the same planar structure as Salvianolic acid B . The structural elucidation and stereochemistry determination were achieved by spectroscopic and chemical methods, including 1D, 2D-NMR (1H-1H COSY, HMQC, and HMBC) and circular dichroism (CD) experiments .Physical And Chemical Properties Analysis
Salvianolic acid Y is a white, amorphous powder . It has a molecular weight of 718.61 . It should be stored at -20°C and protected from light .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Component Interactions
Salvianolic acids, including salvianolic acid Y, are the primary water-soluble compounds from Salviae Miltiorrhizae, showing remarkable pharmacological effects. Studies have focused on their absorption, distribution, metabolism, and excretion (ADME), providing a basis for the development and application of salvianolic acids (Cai, 2011).
Cardiovascular Protection
Salvianolic acids have shown potent anti-oxidative capabilities and cardiovascular protection. This includes actions as reactive oxygen species scavengers and regulation of immune function. Research has explored their effects on vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes, offering insights for novel therapeutic strategies (J. Ho & C. Hong, 2011).
Treatment of Cardiocerebral Vascular Diseases
Salvianolic acid B, closely related to salvianolic acid Y, is used in treating cardiocerebral vascular diseases. Studies have delved deeply into its application in these diseases, providing significant insights (W. Cao et al., 2012).
Antioxidant and Anti-inflammatory Effects
Salvianolic acid B has been shown to inhibit myofibroblast transdifferentiation in pulmonary fibrosis and display antioxidant properties, suggesting similar potential for salvianolic acid Y. This includes up-regulating nuclear factor erythroid-derived 2-like 2 (Nrf2) and protecting against oxidative stress (Miao Liu et al., 2018).
Anti-fibrotic and Anti-cancer Properties
Salvianolic acids have demonstrated effects on alleviating fibrosis disease and treating cancer. They modulate signal transduction within fibroblasts and cancer cells, promoting apoptosis of cancer cells and inhibiting cancer-associated processes (Lunkun Ma, Liling Tang, & Qian Yi, 2019).
Osteogenic and Neuroprotective Effects
Salvianolic acid B promotes osteogenesis of human mesenchymal stem cells, suggesting potential applications in osteoporosis treatment. It activates the ERK signaling pathway, indicating similar potential for salvianolic acid Y (Daohua Xu et al., 2014). Additionally, it has shown neuroprotective effects, including reducing apoptosis and inflammation in brain injury models (Tao Chen et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given its similar structure with salvianolic acid B, the potential anti-inflammatory activity of salvianolic acid Y deserves to be explored in the future . QASR model prediction analysis indicates that Salvianolic acid Y has the potential to bind to PTGS1 and PTGS2, with binding as good as the positive drugs, aspirin and NS-398 .
Eigenschaften
IUPAC Name |
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-DUMGGQTMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 97182154 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.